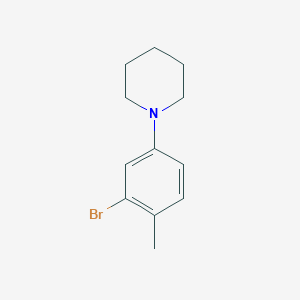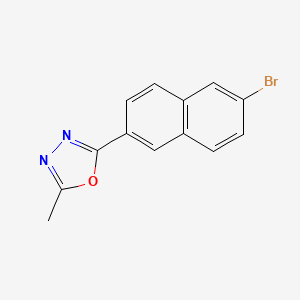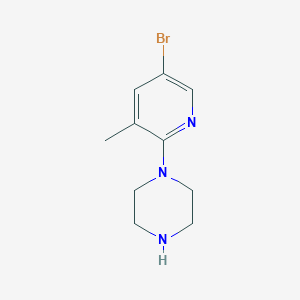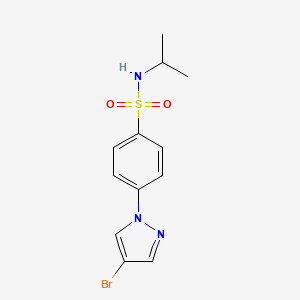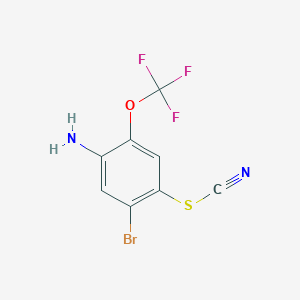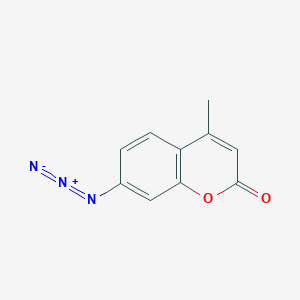
7-アジド-4-メチルクマリン
概要
説明
7-Azido-4-methylcoumarin is a fluorogenic probe primarily used for the detection of hydrogen sulfide. The compound is known for its high sensitivity and selectivity, making it an essential tool in various biochemical applications. The aromatic azide moiety in 7-Azido-4-methylcoumarin is selectively reduced in the presence of hydrogen sulfide, producing the fluorescent 7-amino-4-methylcoumarin with a significant increase in fluorescence .
科学的研究の応用
7-Azido-4-methylcoumarin has a wide range of applications in scientific research, including:
作用機序
The mechanism of action of 7-Azido-4-methylcoumarin involves the selective reduction of its aromatic azide moiety in the presence of hydrogen sulfide. This reduction produces the fluorescent 7-amino-4-methylcoumarin, which emits fluorescence at specific wavelengths (λex = 365 nm and λem = 450 nm) . This fluorescence increase allows for the detection and quantification of hydrogen sulfide in various biological and chemical systems .
Safety and Hazards
将来の方向性
生化学分析
Biochemical Properties
7-Azido-4-methylcoumarin plays a crucial role in biochemical reactions as a fluorogenic probe. It interacts with hydrogen sulfide, where the aromatic azide moiety of 7-Azido-4-methylcoumarin is selectively reduced in the presence of H₂S, producing the fluorescent 7-amino-4-methylcoumarin with a concomitant increase in fluorescence at λex = 365 nm and λem = 450 nm . This interaction is highly specific, allowing for the precise detection of H₂S even in the presence of other biological analytes such as cysteine, homocysteine, and glutathione .
Cellular Effects
7-Azido-4-methylcoumarin influences various cellular processes by detecting and visualizing hydrogen sulfide within cells. The compound’s interaction with H₂S can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been used to monitor the enzymatic production of H₂S in vitro and visualize H₂S in cells, providing insights into the role of H₂S in cellular functions .
Molecular Mechanism
The molecular mechanism of 7-Azido-4-methylcoumarin involves its reduction by hydrogen sulfide, leading to the formation of the fluorescent 7-amino-4-methylcoumarin. This reduction process is highly selective, ensuring that the fluorescence signal is directly correlated with the presence of H₂S. The compound’s ability to react selectively with H₂S in the presence of other biological thiols further underscores its specificity and utility in biochemical assays .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 7-Azido-4-methylcoumarin can change over time. The compound is stable when stored properly, but its efficiency can be compromised if exposed to biological thiols such as DTT and TCEP at concentrations greater than 25 mM . Long-term studies have shown that 7-Azido-4-methylcoumarin remains effective in detecting H₂S over extended periods, provided that it is stored and handled correctly .
Dosage Effects in Animal Models
The effects of 7-Azido-4-methylcoumarin vary with different dosages in animal models. At optimal dosages, the compound effectively detects hydrogen sulfide without causing adverse effects. At higher doses, there may be toxic or adverse effects, although specific studies detailing these effects are limited .
Metabolic Pathways
7-Azido-4-methylcoumarin is involved in metabolic pathways related to hydrogen sulfide detection. It interacts with enzymes such as cystathionine β-synthase and cystathionine γ-lyase, which are involved in the synthesis and metabolism of H₂S . The compound’s role in these pathways highlights its importance in studying sulfur metabolism and related biochemical processes .
Transport and Distribution
Within cells and tissues, 7-Azido-4-methylcoumarin is transported and distributed based on its interaction with hydrogen sulfide. The compound’s localization and accumulation are influenced by its ability to selectively react with H₂S, allowing for precise detection and visualization of H₂S in various cellular compartments .
Subcellular Localization
7-Azido-4-methylcoumarin is localized in specific subcellular compartments where hydrogen sulfide is present. The compound’s activity and function are directed by its interaction with H₂S, which can be visualized through the fluorescence of 7-amino-4-methylcoumarin. This localization is crucial for studying the role of H₂S in different cellular processes and compartments .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Azido-4-methylcoumarin typically involves the following steps:
Starting Material: The synthesis begins with 4-methylcoumarin.
Azidation: The introduction of the azido group is achieved through a nucleophilic substitution reaction.
Industrial Production Methods
While specific industrial production methods for 7-Azido-4-methylcoumarin are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure consistent product quality and yield.
化学反応の分析
Types of Reactions
7-Azido-4-methylcoumarin undergoes several types of chemical reactions, including:
Reduction: The azide group is selectively reduced in the presence of hydrogen sulfide to form 7-amino-4-methylcoumarin.
Substitution: The azide group can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen sulfide is the primary reagent used for the selective reduction of the azide group.
Solvents: Dimethyl sulfoxide (DMSO) is commonly used as a solvent in these reactions due to its ability to dissolve both organic and inorganic compounds.
Major Products
類似化合物との比較
Similar Compounds
- 4-Methyl-7-azidocoumarin
- 7-Azido-4-methyl-2H-1-benzopyran-2-one
- 7-Azido-4-methyl-2H-chromen-2-one
Uniqueness
7-Azido-4-methylcoumarin stands out due to its high sensitivity and selectivity for hydrogen sulfide detection. Its ability to produce a significant increase in fluorescence upon reduction makes it a valuable tool in various scientific applications .
特性
IUPAC Name |
7-azido-4-methylchromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3O2/c1-6-4-10(14)15-9-5-7(12-13-11)2-3-8(6)9/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEKDKVLIMUWRRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




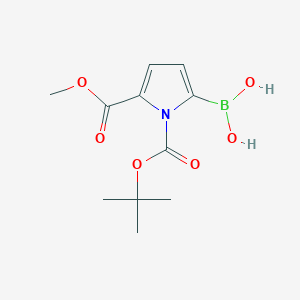
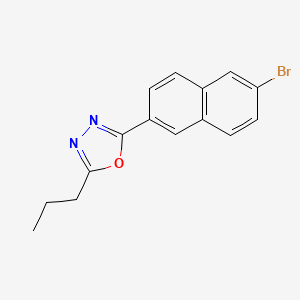


![(6-Bromobenzo[d][1,3]dioxol-4-yl)boronic acid](/img/structure/B1373268.png)

